Mycophenolic acid glucuronide

描述

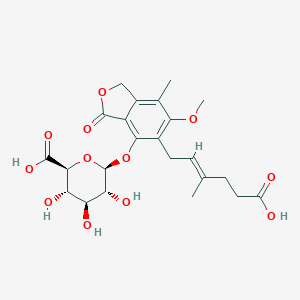

麦可酚酸葡糖醛酸酯是麦可酚酸的代谢产物,麦可酚酸是一种免疫抑制剂,主要用于预防移植患者的器官排斥反应。 麦可酚酸来源于青霉属真菌,以其通过阻断鸟嘌呤核苷酸的合成来抑制淋巴细胞增殖的能力而闻名 。 麦可酚酸葡糖醛酸酯是通过葡萄糖醛酸化过程形成的,在该过程中,麦可酚酸与葡萄糖醛酸结合 .

准备方法

合成路线和反应条件: 麦可酚酸葡糖醛酸酯的合成涉及麦可酚酸与葡萄糖醛酸的酶促结合。该过程通常由UDP-葡萄糖醛酸转移酶(UGT)催化。 反应条件通常包括 UDP-葡萄糖醛酸作为辅助底物和酶 UGT 的存在 .

工业生产方法: 麦可酚酸葡糖醛酸酯的工业生产遵循类似的原理,但规模更大。该过程涉及青霉属真菌的发酵以生产麦可酚酸,然后进行提取和纯化。 然后,纯化的麦可酚酸在生物反应器中使用 UGT 酶进行葡萄糖醛酸化 .

化学反应分析

反应类型: 麦可酚酸葡糖醛酸酯主要发生水解和转酰化反应。 在特定条件下,它也可以参与氧化和还原反应 .

常用试剂和条件:

水解: 水和酸性或碱性条件。

转酰化: 胺类或醇类等亲核试剂的存在。

氧化: 过氧化氢等氧化剂。

还原: 硼氢化钠等还原剂.

主要产物:

水解: 麦可酚酸和葡萄糖醛酸。

转酰化: 各种酰化衍生物。

氧化: 麦可酚酸葡糖醛酸酯的氧化形式。

还原: 麦可酚酸葡糖醛酸酯的还原形式.

4. 科研应用

麦可酚酸葡糖醛酸酯在科学研究中有多种应用:

生物学: 研究其在生物系统中麦可酚酸的代谢和排泄中的作用.

医学: 研究其在移植患者中的药代动力学和药效学,以优化剂量方案.

工业: 用于开发免疫抑制疗法和监测患者药物水平.

科学研究应用

Immunosuppressive Therapy

MPA is widely used in combination with calcineurin inhibitors (CNIs) such as cyclosporin A (CsA) to prevent organ rejection post-transplantation. The use of MPA allows for reduced reliance on CNIs, which can lead to nephrotoxicity and other long-term complications .

Pharmacokinetics Studies

Research has shown that the pharmacokinetics of MPA can be influenced by its glucuronide metabolites. Understanding these interactions helps in tailoring dosing regimens to achieve optimal therapeutic outcomes while minimizing side effects .

Toxicology Studies

Studies have investigated the teratogenic effects of MPA and its metabolites on embryonic development. Research on animal models has provided insights into potential risks associated with MPA exposure during pregnancy, emphasizing the need for caution in reproductive-age patients .

Case Study 1: Kidney Transplant Recipients

In a cohort study involving kidney transplant recipients, patients receiving MPA showed lower rates of acute rejection compared to those on traditional CNIs alone. The study highlighted how MPAG levels correlated with immunosuppressive efficacy, suggesting that monitoring these levels could enhance patient management .

Case Study 2: Drug Interaction Profiles

A detailed analysis of drug interactions involving MPA revealed that co-administration with certain antiviral medications can lead to increased plasma concentrations due to competitive inhibition at OAT transporters. This finding underscores the importance of individualized therapy based on comprehensive pharmacogenomic profiles .

Data Table: Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Immunosuppressive Therapy | Reduces acute rejection rates; allows for lower CNI dosages |

| Pharmacokinetics | MPAG influences MPA clearance; individualized dosing improves outcomes |

| Toxicology | Potential teratogenic effects observed in animal models; caution advised for reproductive-age women |

| Drug Interactions | Increased plasma levels of co-administered drugs due to OAT inhibition; necessitates careful monitoring |

作用机制

麦可酚酸葡糖醛酸酯本身在药理学上是无活性的。它的母体化合物麦可酚酸通过抑制肌苷单磷酸脱氢酶 (IMPDH) 发挥作用,IMPDH 是从头合成鸟嘌呤核苷酸的关键酶。 这种抑制导致淋巴细胞增殖减少,从而抑制免疫反应 .

类似化合物:

麦可酚酸酰基葡糖醛酸酯: 另一种具有相似特性但药理活性不同的麦可酚酸代谢产物.

其他免疫抑制剂的葡糖醛酸酯: 例如他克莫司葡糖醛酸酯和环孢素葡糖醛酸酯.

独特性: 麦可酚酸葡糖醛酸酯因其在麦可酚酸代谢中的特定作用而独一无二。 与其他葡糖醛酸酯不同,它是由一种专门针对淋巴细胞增殖的化合物形成的,使其成为麦可酚酸药代动力学中的一个关键组成部分 .

相似化合物的比较

Mycophenolic acid acyl glucuronide: Another metabolite of mycophenolic acid with similar properties but different pharmacological activity.

Glucuronides of other immunosuppressants: Such as tacrolimus glucuronide and cyclosporine glucuronide.

Uniqueness: Mycophenolic acid glucuronide is unique due to its specific role in the metabolism of mycophenolic acid. Unlike other glucuronides, it is formed from a compound that specifically targets lymphocyte proliferation, making it a crucial component in the pharmacokinetics of mycophenolic acid .

生物活性

Mycophenolic acid glucuronide (MPAG) is the primary metabolite of mycophenolic acid (MPA), which is widely used as an immunosuppressive agent in organ transplantation and autoimmune diseases. Understanding the biological activity of MPAG is crucial for optimizing therapeutic strategies and minimizing adverse effects associated with MPA therapy.

Overview of Mycophenolic Acid and Its Metabolites

Mycophenolic acid is primarily metabolized to MPAG, which is pharmacologically inactive, and to a lesser extent, to an acyl glucuronide (AcMPAG), which exhibits significant pharmacological activity. The metabolic pathway of MPA can be summarized as follows:

- Mycophenolic Acid (MPA) : Active compound.

- This compound (MPAG) : Major inactive metabolite.

- Acyl this compound (AcMPAG) : Minor active metabolite.

The area under the concentration-time curve (AUC) ratios for these compounds at steady state are approximately 1:24:0.28 for MPA:MPAG:AcMPAG, respectively .

Pharmacological Implications

The biological activity of MPAG is limited compared to its parent compound, MPA. MPAG does not inhibit inosine monophosphate dehydrogenase (IMPDH), the primary target of MPA, which is crucial for lymphocyte proliferation and antibody formation suppression . However, AcMPAG has been shown to possess similar potency to MPA in inhibiting IMPDH in vitro, indicating that while MPAG itself lacks direct pharmacological effects, its minor metabolite may contribute to some therapeutic outcomes .

Case Studies and Clinical Findings

Several studies have examined the pharmacokinetics of MPAG in clinical settings:

-

Kidney Transplant Recipients :

- A study involving kidney transplant patients demonstrated that therapeutic drug monitoring of MPA and its metabolites could enhance clinical outcomes by correlating plasma concentrations with immunosuppressive efficacy .

- The study analyzed 95 children with steroid-dependent nephrotic syndrome treated with mycophenolate mofetil (MMF). Results indicated that higher predose plasma concentrations of MPAG correlated with lower relapse rates in patients .

- Systemic Lupus Erythematosus :

Interaction with Renal Transporters

Research has highlighted the interaction between MPA and its metabolites with renal organic anion transporters (OATs). Both MPA and MPAG are substrates for OAT1 and OAT3, which play a critical role in the renal excretion of various drugs:

- Inhibition Studies :

Summary Table of Key Findings

| Parameter | Mycophenolic Acid | This compound | Acyl this compound |

|---|---|---|---|

| Pharmacological Activity | Active | Inactive | Active |

| Primary Target | IMPDH | None | IMPDH |

| AUC Ratio (Steady State) | 1 | 24 | 0.28 |

| Renal Transporter Interaction | Yes | Yes | Yes |

| Clinical Relevance | Immunosuppression | Limited | Potential adverse effects |

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFGTSAYQQIUCN-HGIHDBQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043388 | |

| Record name | Mycophenolic acid glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31528-44-6 | |

| Record name | Mycophenolic acid glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolic acid glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31528-44-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYCOPHENOLIC ACID GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54TS5J9T0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。